molecular formula C11H9N3O2 B13000587 6-Amino-[2,4'-bipyridine]-5-carboxylic acid

6-Amino-[2,4'-bipyridine]-5-carboxylic acid

Cat. No.: B13000587
M. Wt: 215.21 g/mol
InChI Key: UILHPWJRXUFQST-UHFFFAOYSA-N
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Description

6-Amino-[2,4’-bipyridine]-5-carboxylic acid is a bipyridine derivative, which is a class of compounds known for their versatile applications in various fields such as chemistry, biology, and materials science. Bipyridine derivatives are often used as ligands in coordination chemistry, forming complexes with metal ions that have significant catalytic and electronic properties .

Preparation Methods

The synthesis of 6-Amino-[2,4’-bipyridine]-5-carboxylic acid typically involves the coupling of pyridine derivatives. One common method is the Suzuki coupling reaction, which involves the reaction of a halogenated pyridine with a boronic acid derivative in the presence of a palladium catalyst . Another method is the Stille coupling, which uses a stannane derivative instead of a boronic acid . These reactions are usually carried out under mild conditions and can be optimized to achieve high yields.

Mechanism of Action

The mechanism of action of 6-Amino-[2,4’-bipyridine]-5-carboxylic acid involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with various molecular targets, such as enzymes and receptors, modulating their activity . The specific pathways involved depend on the nature of the metal ion and the biological system in which the compound is used.

Properties

Molecular Formula

C11H9N3O2

Molecular Weight

215.21 g/mol

IUPAC Name

2-amino-6-pyridin-4-ylpyridine-3-carboxylic acid

InChI

InChI=1S/C11H9N3O2/c12-10-8(11(15)16)1-2-9(14-10)7-3-5-13-6-4-7/h1-6H,(H2,12,14)(H,15,16)

InChI Key

UILHPWJRXUFQST-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1C(=O)O)N)C2=CC=NC=C2

Origin of Product

United States

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